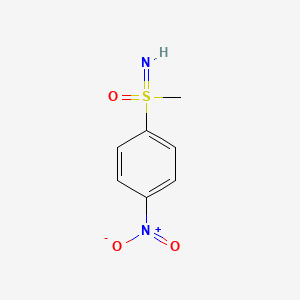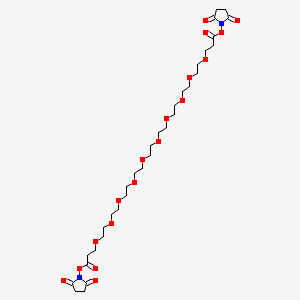
Tetraethylcystamine dihydrochloride
概要
説明
Tetraethylcystamine dihydrochloride is a chemical compound with the molecular formula C12H28N2S2.2ClH and a molecular weight of 337.416. It is a derivative of cystamine, which is an oxidized form of cysteamine. This compound is known for its stability and is often used in various scientific research applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Tetraethylcystamine dihydrochloride can be synthesized through the reaction of cystamine with diethylamine in the presence of hydrochloric acid. The reaction typically involves the following steps:
Formation of Cystamine: Cystamine is prepared by the oxidation of cysteamine.
Reaction with Diethylamine: Cystamine is then reacted with diethylamine under controlled conditions to form tetraethylcystamine.
Formation of Dihydrochloride Salt: The resulting tetraethylcystamine is treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Oxidation of Cysteamine: Using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reaction with Diethylamine: Conducted in large reactors with precise temperature and pressure control.
Purification: The final product is purified through crystallization and filtration to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Tetraethylcystamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds to form thiol groups.
Substitution: It can undergo nucleophilic substitution reactions where the diethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation Products: Disulfide derivatives.
Reduction Products: Thiol-containing compounds.
Substitution Products: Various substituted amines.
科学的研究の応用
Tetraethylcystamine dihydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent in various chemical reactions.
Biology: Employed in studies involving oxidative stress and redox biology due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and as a radioprotective agent.
作用機序
The mechanism of action of tetraethylcystamine dihydrochloride involves its ability to modulate redox reactions and oxidative stress. It acts by:
Forming Disulfide Bonds: It can form disulfide bonds with thiol groups in proteins, thereby affecting their structure and function.
Reducing Oxidative Stress: By breaking disulfide bonds, it helps in reducing oxidative stress and protecting cells from damage.
Molecular Targets: It targets various proteins and enzymes involved in redox regulation and cellular signaling pathways.
類似化合物との比較
Cysteamine: A decarboxylated derivative of cysteine, known for its radioprotective and neuroprotective properties.
Cystamine: The oxidized form of cysteamine, used in similar applications as tetraethylcystamine dihydrochloride.
Triethylenetetramine: A chelating agent used in the treatment of Wilson’s disease and other conditions involving metal ion toxicity.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to form stable disulfide bonds and modulate redox reactions effectively. Its stability and ability to traverse biological membranes make it a valuable compound in various research and therapeutic applications.
特性
IUPAC Name |
2-[2-(diethylamino)ethyldisulfanyl]-N,N-diethylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2S2.2ClH/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4;;/h5-12H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJOPXKRAWMQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSSCCN(CC)CC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274906 | |
| Record name | AGN-PC-0JKLOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22194-38-3 | |
| Record name | Tetraethylcystamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022194383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-0JKLOP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAETHYLCYSTAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGZ1ZP92B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)


![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B3117244.png)



![Methyl 2-[(pyrrolidin-1-yl)carbonyl]benzoate](/img/structure/B3117259.png)
